Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane
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Overview
Description
Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 This compound is known for its unique structure, which includes an imino group, an oxo group, a phenyl ring, a pyridinyl ring, and a lambda6-sulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Ring: The pyridinyl ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Introduction of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Incorporation of the Imino and Oxo Groups: The imino and oxo groups can be introduced through oxidation and imination reactions, respectively.
Formation of the Lambda6-Sulfane Moiety: The lambda6-sulfane moiety can be synthesized by reacting a suitable thiol with a halogenated precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the imino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives, amine derivatives
Substitution: Halogenated derivatives, substituted phenyl or pyridinyl compounds
Scientific Research Applications
Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
Comparison with Similar Compounds
Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane can be compared with other similar compounds, such as:
Imino-oxo-phenyl-pyridin-2-yl-lambda6-sulfane: Similar structure but with the pyridinyl ring at a different position.
Imino-oxo-phenyl-pyridin-3-yl-lambda6-sulfane: Another positional isomer with the pyridinyl ring at the 3-position.
Imino-oxo-phenyl-pyridin-5-yl-lambda6-sulfane: Positional isomer with the pyridinyl ring at the 5-position.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
imino-oxo-phenyl-pyridin-4-yl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-15(14,10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJPDIUHTLTEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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